Isodaphnoretin B
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Overview
Description
Isodaphnoretin B is a natural compound that belongs to the class of flavonoids. It is a bicoumarin, which means it contains two coumarin units. This compound can be isolated from the roots of Stellera chamaejasme, a plant known for its medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Isodaphnoretin B primarily involves extraction and isolation from natural sources. The roots of Stellera chamaejasme are typically used for this purpose. The process involves several steps, including extraction, purification, and crystallization .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is mainly obtained through natural extraction processes .
Chemical Reactions Analysis
Types of Reactions: Isodaphnoretin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound .
Scientific Research Applications
Isodaphnoretin B has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of flavonoids and bicoumarins.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Isodaphnoretin B involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Inhibition of Enzymes: It inhibits certain enzymes involved in inflammatory and oxidative processes.
Modulation of Signaling Pathways: It affects signaling pathways related to cell growth, apoptosis, and immune responses.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress
Comparison with Similar Compounds
Daphnoretin: Another bicoumarin isolated from Stellera chamaejasme.
Peucenin 7-O-methyl ether: A related compound with similar structural features.
Uniqueness: Isodaphnoretin B is unique due to its specific bicoumarin structure and its distinct biological activities. Compared to similar compounds, it has shown promising results in various biological assays, making it a compound of interest for further research .
Properties
IUPAC Name |
7-hydroxy-5,6-dimethoxy-3-(2-oxochromen-7-yl)oxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O8/c1-24-18-12-8-16(20(23)28-15(12)9-13(21)19(18)25-2)26-11-5-3-10-4-6-17(22)27-14(10)7-11/h3-9,21H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSJYKPMAYMIRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=O)C(=C2)OC3=CC4=C(C=C3)C=CC(=O)O4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Isodaphnoretin B and where was it discovered?
A1: this compound is a newly discovered bicoumarin, a type of organic compound formed by the linkage of two coumarin molecules. [] It was isolated from the root of Stellera chamaejasme, a plant known for its medicinal properties. []
Q2: What is the chemical structure of this compound?
A2: The research paper describes this compound as 7-hydroxy-5, 6-dimethoxy-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one. [] This detailed chemical name provides insight into the specific arrangement of atoms and functional groups within the molecule.
Q3: What methods were used to characterize this compound?
A3: The researchers utilized various spectroscopic techniques to determine the structure of this compound. These techniques included Nuclear Magnetic Resonance (NMR), Ultraviolet-visible (UV) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] Optical rotation was also employed to understand the compound's interaction with polarized light. []
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